Cas no 1655490-79-1 (4,5-Diazafluorene-9-one O-(p-Toluenesulfonyl)oxime)

4,5-Diazafluorene-9-one O-(p-Toluenesulfonyl)oxime is a specialized organic compound featuring a diazafluorenone core functionalized with a tosyloxime group. This structure imparts unique reactivity, making it valuable in synthetic chemistry, particularly as a precursor or intermediate in the development of nitrogen-containing heterocycles. The tosyloxime moiety enhances its utility in nucleophilic substitution and cyclization reactions, while the diazafluorenone framework contributes to its potential applications in coordination chemistry and ligand design. Its well-defined molecular architecture ensures consistent performance in controlled transformations, offering researchers a reliable building block for complex molecular synthesis. The compound's stability and selectivity further underscore its suitability for advanced chemical research.
4,5-Diazafluorene-9-one O-(p-Toluenesulfonyl)oxime structure
1655490-79-1 structure
Product name:4,5-Diazafluorene-9-one O-(p-Toluenesulfonyl)oxime
CAS No:1655490-79-1
MF:C18H13N3O3S
Molecular Weight:351.3791
MDL:MFCD28976163
CID:3164634
PubChem ID:253660637

4,5-Diazafluorene-9-one O-(p-Toluenesulfonyl)oxime 化学的及び物理的性質

名前と識別子

    • 4,5-Diazafluorene-9-one O-(p-Toluenesulfonyl)oxime
    • 4,5-Diazafluorene-9-one O-Tosyloxime
    • D4636
    • 5H-Cyclopenta[2,1-b:3,4-b']dipyridine-5-one O-(4-methylphenylsulfonyl)oxime
    • (3,13-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-8-ylideneamino) 4-methylbenzenesulfonate
    • 1655490-79-1
    • YSWG816
    • CS-0088167
    • D90310
    • 4,5-Diazafluorene-9-oneO-(p-Toluenesulfonyl)oxime
    • 3,13-diazatricyclo[7.4.0.0(2),?]trideca-1(9),2(7),3,5,10,12-hexaen-8-ylideneamino 4-methylbenzenesulfonate
    • MFCD28976163
    • 811-011-2
    • MDL: MFCD28976163
    • インチ: 1S/C18H13N3O3S/c1-12-6-8-13(9-7-12)25(22,23)24-21-16-14-4-2-10-19-17(14)18-15(16)5-3-11-20-18/h2-11H,1H3
    • InChIKey: UWCROCJSYGJGEJ-UHFFFAOYSA-N
    • SMILES: S(C1C([H])=C([H])C(C([H])([H])[H])=C([H])C=1[H])(=O)(=O)O/N=C1/C2C([H])=C([H])C([H])=NC=2C2=C/1C([H])=C([H])C([H])=N2

計算された属性

  • 精确分子量: 351.06776246g/mol
  • 同位素质量: 351.06776246g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 6
  • 重原子数量: 25
  • 回転可能化学結合数: 3
  • 複雑さ: 584
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 89.9
  • XLogP3: 3.1

じっけんとくせい

  • ゆうかいてん: NA

4,5-Diazafluorene-9-one O-(p-Toluenesulfonyl)oxime Security Information

4,5-Diazafluorene-9-one O-(p-Toluenesulfonyl)oxime Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
abcr
AB474346-100 mg
4,5-Diazafluorene-9-one O-(p-toluenesulfonyl)oxime, 98%; .
1655490-79-1 98%
100mg
€139.10 2023-05-18
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
D154983-10mg
4,5-Diazafluorene-9-one O-(p-Toluenesulfonyl)oxime
1655490-79-1 98%
10mg
¥136.90 2023-09-03
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
D870489-50mg
4,5-Diazafluorene-9-one O-(p-Toluenesulfonyl)oxime
1655490-79-1 98%
50mg
¥568.00 2022-01-11
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
D4636-100MG
4,5-Diazafluorene-9-one O-(p-Toluenesulfonyl)oxime
1655490-79-1 >98.0%(HPLC)
100mg
¥700.00 2024-04-17
TRC
D417668-1mg
4,5-Diazafluorene-9-one O-(p-Toluenesulfonyl)oxime
1655490-79-1
1mg
$ 50.00 2022-06-05
abcr
AB474346-100mg
4,5-Diazafluorene-9-one O-(p-toluenesulfonyl)oxime, 98%; .
1655490-79-1 98%
100mg
€122.30 2025-02-14
Aaron
AR00AR4V-10mg
4,5-Diazafluorene-9-one O-(p-Toluenesulfonyl)oxime
1655490-79-1 98%
10mg
$20.00 2025-01-23
1PlusChem
1P00AQWJ-100mg
4,5-Diazafluorene-9-one O-(p-Toluenesulfonyl)oxime
1655490-79-1 >98.0%(HPLC)
100mg
$104.00 2025-02-25
A2B Chem LLC
AF00627-25mg
4,5-Diazafluorene-9-one O-(p-Toluenesulfonyl)oxime
1655490-79-1 98%
25mg
$82.00 2024-04-20
A2B Chem LLC
AF00627-100mg
4,5-Diazafluorene-9-one O-(p-Toluenesulfonyl)oxime
1655490-79-1 98%
100mg
$189.00 2024-04-20

4,5-Diazafluorene-9-one O-(p-Toluenesulfonyl)oxime 関連文献

4,5-Diazafluorene-9-one O-(p-Toluenesulfonyl)oximeに関する追加情報

Introduction to 4,5-Diazafluorene-9-one O-(p-Toluenesulfonyl)oxime (CAS No. 1655490-79-1)

4,5-Diazafluorene-9-one O-(p-Toluenesulfonyl)oxime, identified by its Chemical Abstracts Service number (CAS No. 1655490-79-1), is a specialized organic compound that has garnered significant attention in the field of medicinal chemistry and materials science. This compound belongs to the class of heterocyclic oximes, which are widely recognized for their versatile applications in pharmaceuticals, agrochemicals, and catalysis. The unique structural framework of 4,5-Diazafluorene-9-one O-(p-Toluenesulfonyl)oxime combines a diazafluorene core with a toluenesulfonyl oxime substituent, providing a rich scaffold for further functionalization and derivatization.

The diazafluorene moiety is a nitrogen-rich aromatic system that has been extensively studied for its potential in designing novel organic semiconductors, luminescent materials, and bioactive molecules. The presence of two nitrogen atoms in the diazafluorene ring enhances its reactivity and allows for diverse chemical transformations, making it an attractive platform for synthetic chemistry. In contrast, the O-(p-Toluenesulfonyl)oxime group introduces a sulfonyl functionality, which is known for its stability and ability to participate in hydrogen bonding interactions. This combination of structural features makes 4,5-Diazafluorene-9-one O-(p-Toluenesulfonyl)oxime a promising candidate for developing innovative chemical entities.

Recent advancements in the field of medicinal chemistry have highlighted the importance of heterocyclic oximes as pharmacophores. These compounds have shown promise in various therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents. The 4,5-Diazafluorene-9-one O-(p-Toluenesulfonyl)oxime structure offers several advantages over traditional pharmacophores due to its enhanced solubility, bioavailability, and binding affinity. For instance, studies have demonstrated that derivatives of this compound exhibit significant activity against certain cancer cell lines by inhibiting key enzymes involved in tumor progression.

In materials science, the diazafluorene core is particularly valuable for its ability to form stable π-conjugated systems. These systems are essential for the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other optoelectronic devices. The introduction of the O-(p-Toluenesulfonyl)oxime group further enhances the electronic properties of the molecule, making it suitable for use as a building block in advanced material design. Researchers have reported that incorporating this compound into polymer matrices improves charge transport properties and thermal stability, which are critical factors for high-performance electronic devices.

The synthesis of 4,5-Diazafluorene-9-one O-(p-Toluenesulfonyl)oxime involves a multi-step process that requires precise control over reaction conditions. The key steps include the formation of the diazafluorene core through cyclization reactions followed by functionalization with the toluenesulfonyl oxime group. Advanced synthetic techniques such as transition-metal-catalyzed cross-coupling reactions have been employed to achieve high yields and purity. These methods ensure that the final product meets the stringent requirements for pharmaceutical and material applications.

One of the most compelling aspects of 4,5-Diazafluorene-9-one O-(p-Toluenesulfonyl)oxime is its potential as a lead compound for drug discovery. Computational studies have indicated that this molecule can interact with biological targets through multiple binding modes, which is crucial for developing drugs with high selectivity and efficacy. Experimental validation through X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy has confirmed these interactions, providing strong evidence for its therapeutic potential.

The versatility of 4,5-Diazafluorene-9-one O-(p-Toluenesulfonyl)oxime also extends to its role as a catalyst in organic transformations. The sulfonyl group can act as a Lewis acid or base depending on the reaction conditions, enabling it to participate in various catalytic cycles. This property has been exploited in asymmetric synthesis to produce enantiomerically pure compounds, which are highly valued in pharmaceuticals due to their improved pharmacological profiles.

Future research directions may focus on exploring new derivatives of 4,5-Diazafluorene-9-one O-(p-Toluenesulfonyl)oxime that exhibit enhanced biological activity or improved material properties. For example, modifications to the diazafluorene core could lead to novel organic semiconductors with tailored electronic characteristics. Similarly, alterations to the oxime group might result in compounds with enhanced binding affinity to specific biological targets.

In conclusion,4,5-Diazafluorene-9-one O-(p-Toluenesulfonyl)oxime (CAS No. 1655490-79-1) is a multifunctional compound with significant potential in both pharmaceuticals and materials science. Its unique structural features make it an ideal candidate for further development as a drug lead or as a building block for advanced materials. As research continues to uncover new applications for this compound,4,5-Diazafluorene-9-one O-(p-Toluenesulfonyl)oxime is poised to play an important role in shaping the future of chemical innovation.

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